6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 2-imino-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves several steps. One common method includes the reaction of 2-(4-methoxyphenyl)ethylamine with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-imino-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives, such as:
- 2-imino-1-(3-methoxypropyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide .
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of 2-imino-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-24-21(28)16-13-17-20(25-18-5-3-4-11-26(18)22(17)29)27(19(16)23)12-10-14-6-8-15(30-2)9-7-14/h3-9,11,13,23H,10,12H2,1-2H3,(H,24,28) |
InChI Key |
QXPABZAHAVUOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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